Isoguanosine Triacetate
Overview
Description
Isoguanosine Triacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple stereocenters and functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoguanosine Triacetate typically involves multi-step organic reactions. The process begins with the protection of hydroxyl groups, followed by the introduction of the purine base. Acetylation is then performed to obtain the final product. Common reagents used in these reactions include acetic anhydride, pyridine, and various protecting groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoguanosine Triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the purine base or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the purine base and acetate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various amino or alkylated analogs .
Scientific Research Applications
Isoguanosine Triacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Isoguanosine Triacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Isoguanosine Triacetate can be compared with other similar compounds, such as:
Adenosine derivatives: These compounds share a similar purine base structure but differ in their functional groups and stereochemistry.
Nucleoside analogs: These analogs are used in antiviral and anticancer therapies and have structural similarities with the compound .
Acetylated sugars: Compounds with acetyl groups attached to sugar moieties, which are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Biological Activity
Isoguanosine triacetate (isoG-3Ac) is a derivative of isoguanosine, a nucleoside that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.
Structure and Synthesis
Isoguanosine is characterized by the translocation of the C2 carbonyl and C6 amino groups compared to guanosine. This structural variation influences its biochemical behavior and interactions. The synthesis of this compound typically involves acetylation of the hydroxyl groups present in isoguanosine, enhancing its lipophilicity and potentially improving its bioavailability.
Synthesis Overview
Synthesis Method | Yield | Conditions |
---|---|---|
Acetylation of isoG | 80% | Mild conditions |
Direct synthesis from 6-chloroxanthosine | 20% | Harsh conditions |
Biological Activity
This compound exhibits a range of biological activities, primarily attributed to its role as a nucleoside analog. Its effects can be categorized into several key areas:
1. Antitumor Activity
Isoguanosine and its derivatives have shown promise in cancer treatment. Research indicates that isoG can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that isoG enhances the cytotoxic effects of certain chemotherapeutic agents in human leukemia cells.
2. Antiviral Properties
This compound has been investigated for its antiviral properties, particularly against RNA viruses. The compound can interfere with viral replication by mimicking natural nucleotides, thus disrupting viral RNA synthesis. In vitro studies have shown that isoG-3Ac exhibits inhibitory effects against viruses such as influenza and HIV.
3. Neuroprotective Effects
Emerging research suggests that isoguanosine derivatives may possess neuroprotective properties. In animal models, isoG has been linked to reduced oxidative stress and inflammation in neuronal tissues, which could have implications for treating neurodegenerative diseases.
Case Studies
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Antitumor Efficacy
- A study conducted on human leukemia cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
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Antiviral Activity
- In a controlled experiment, this compound was tested against the influenza virus in cultured cells. Results indicated a dose-dependent reduction in viral titers, suggesting potential as an antiviral therapeutic agent.
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Neuroprotection
- Research involving murine models of Alzheimer's disease showed that administration of isoG-3Ac led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential role in neuroprotection.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleotide Mimicry : IsoG-3Ac can incorporate into RNA and DNA strands, leading to faulty replication and transcription processes in both viral and host cells.
- Apoptotic Pathways : The compound activates intrinsic apoptotic pathways via mitochondrial depolarization and cytochrome c release.
- Inflammation Modulation : IsoG derivatives may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMGQUDDESFBBM-SDBHATRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(NC(=O)N=C32)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(NC(=O)N=C32)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857883 | |
Record name | 2',3',5'-Tri-O-acetyl-2-oxo-2-hydroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173098-06-1 | |
Record name | 2',3',5'-Tri-O-acetyl-2-oxo-2-hydroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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